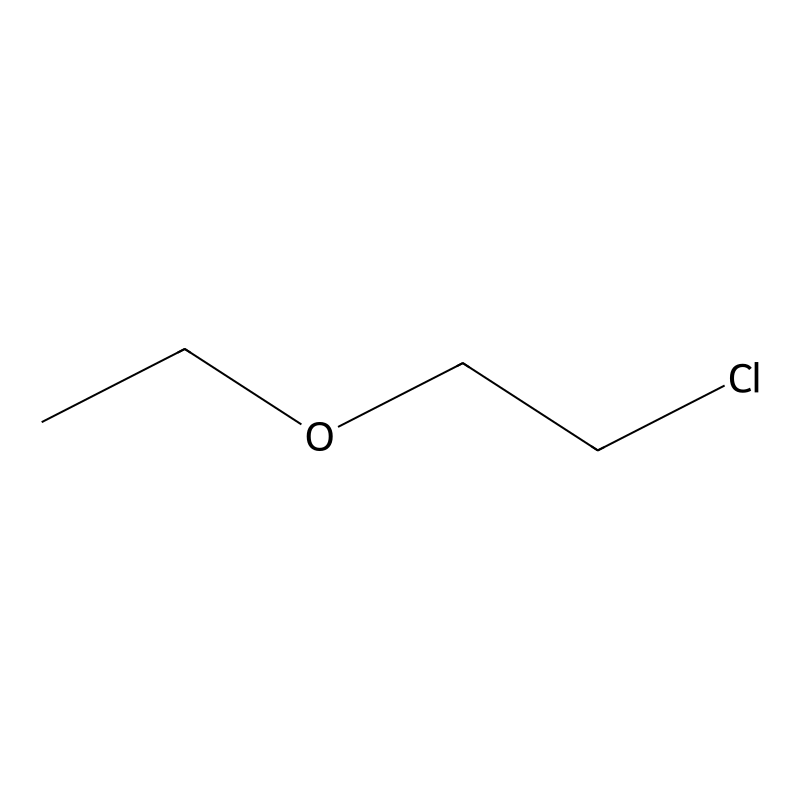

2-Chloroethyl ethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability of Information:

- Commercial Sensitivity: The specific uses of certain chemicals may be considered commercially sensitive information by the companies that manufacture or utilize them.

- Emerging Research Area: The compound may be relatively new or under development, with ongoing research not yet widely published.

- Niche Applications: The compound may have specific, niche applications within a particular research field, making information less readily available through general searches.

General Research Applications of Ethers:

It's important to note that 2-Chloroethyl Ethyl Ether belongs to the class of organic compounds known as ethers. Ethers, in general, have various applications in scientific research, including:

- Solvents: Ethers are often used as solvents due to their ability to dissolve a wide range of nonpolar and polar compounds. [Source: National Center for Biotechnology Information, PubChem, "Ethers"()]

- Organic Synthesis: Ethers can be used as reactants or intermediates in various organic synthesis reactions. [Source: LibreTexts, "Ethers and Epoxides"()]

Finding More Information:

If you require further information on the specific research applications of 2-Chloroethyl Ethyl Ether, it may be helpful to:

- Consult scientific databases: Search for research articles or patents mentioning the compound.

- Contact chemical suppliers: Some chemical suppliers may have information on the typical uses of the compound, although they may not disclose specific research applications.

- Seek guidance from a qualified professional: A chemist or researcher familiar with the field may be able to provide insights or direct you to relevant resources.

2-Chloroethyl ethyl ether is an organic compound with the molecular formula and a molecular weight of 108.57 g/mol. It is classified as an ether, characterized by the presence of an ether functional group () connecting two alkyl groups. The compound appears as a colorless liquid with a distinctive odor reminiscent of chlorinated solvents. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications .

The biological activity of 2-chloroethyl ethyl ether has been noted in various studies. It exhibits acute toxicity, causing irritation to the skin, eyes, and respiratory system upon exposure. Inhalation of its vapors can lead to symptoms such as headaches, dizziness, and nausea . Although not classified as a known carcinogen by major health organizations, caution is advised due to its potential harmful effects on human health .

Several synthesis methods for 2-chloroethyl ethyl ether have been documented:

- Reaction of Ethylene Oxide with Hydrogen Chloride: Ethylene oxide can react with hydrogen chloride to form 2-chloroethyl ethyl ether.

- Alkylation Reactions: This compound can be synthesized through alkylation of ethyl alcohol using 2-chloroethyl chloride in the presence of a base like sodium hydroxide.

- Etherification: Another method involves the reaction between chloroethanol and ethanol under acidic conditions to yield 2-chloroethyl ethyl ether .

Interaction studies involving 2-chloroethyl ethyl ether often focus on its reactivity with other chemicals and its biological implications. The compound reacts vigorously with strong oxidizing agents and bases, which can lead to hazardous situations if not handled properly. Additionally, studies on its inhalation toxicity have highlighted significant health risks associated with exposure, necessitating stringent safety protocols during handling and usage .

Several compounds share structural similarities with 2-chloroethyl ethyl ether. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dichloroethyl ether | Contains two chlorine atoms; more reactive | |

| Bis(chloroethyl) ether | Has two chloroethyl groups; used in drug synthesis | |

| Ethyl chloride | Simpler structure; used as a refrigerant |

Uniqueness

The uniqueness of 2-chloroethyl ethyl ether lies in its specific combination of chlorinated and ether functionalities, which provides distinct reactivity patterns compared to similar compounds. Its role as a pharmaceutical intermediate further emphasizes its specialized applications within organic chemistry and drug development .

2-Chloroethyl ethyl ether, with the chemical formula C₄H₉ClO, belongs to the haloether family of compounds. While the exact discovery date is not precisely documented in available literature, the compound gained prominence in mid-20th century organic chemistry as researchers explored functionalized ethers. Its development parallels the broader evolution of organochlorine chemistry, which saw significant advancement during the post-World War II period when chlorinated compounds became increasingly important in industrial applications.

Evolution of Research Focus and Understanding

The scientific understanding of 2-chloroethyl ethyl ether has evolved considerably over decades. Initially valued primarily as a solvent, research focus gradually shifted toward its potential as a synthetic intermediate. This evolution mirrors the broader transition in organic chemistry from simple applications to more sophisticated synthetic methodologies focused on reaction mechanisms and structural modifications. Modern research has increasingly focused on its role in pharmaceutical synthesis and as a building block for more complex molecular structures.

Significance in Organic Chemistry Literature

In organic chemistry literature, 2-chloroethyl ethyl ether represents an important class of functionalized ethers containing a reactive chloroethyl group. Its significance lies in its dual functionality – the ether linkage provides stability while the chloroethyl group offers reactivity sites for numerous synthetic transformations. This combination makes it particularly valuable in synthetic pathways requiring selective functionalization.

Nomenclature Development and Systematic Classification

The compound's nomenclature reflects its chemical structure and has evolved alongside chemical naming conventions. Its systematic IUPAC name is 2-chloroethyl ethyl ether, though it appears in literature under several synonyms:

- 1-Chloro-2-ethoxyethane

- 2-Ethoxyethyl chloride

- 2-Chloroethoxyethane

- Ethoxyethyl chloride

- 2-CHLORODIETHYL ETHER

This variety of names demonstrates how nomenclature approaches have varied based on emphasizing different structural features of the molecule.

Thionyl Chloride-Based Synthesis Pathways

The synthesis of 2-chloroethyl ethyl ether using thionyl chloride represents one of the most established classical methodologies in organic chemistry [5]. Thionyl chloride acts as a chlorinating reagent, facilitating the conversion of hydroxyl groups to chloride substituents through a well-characterized mechanism [9]. The reaction proceeds through initial nucleophilic attack by the oxygen atom of the ether precursor on the electrophilic sulfur center of thionyl chloride [9].

The mechanistic pathway involves formation of a chlorosulfite ester intermediate, which subsequently undergoes decomposition to yield the desired chloroethyl ether product [9]. The reaction conditions typically require controlled temperatures between 90-130 degrees Celsius, with molar ratios of thionyl chloride to substrate ranging from 2.1 to 3.0 equivalents [3]. This methodology demonstrates excellent conversion efficiency, with reported yields ranging from 61-84% under optimized conditions [41].

The process generates gaseous byproducts including sulfur dioxide and hydrogen chloride, which facilitate product purification through their volatility [9]. The chlorosulfite ester formation occurs via an addition-elimination mechanism at the sulfur center, where the carbonyl oxygen acts as the nucleophile [9]. Subsequent chloride ion attack on the carbonyl carbon leads to carbon-chlorine bond formation with concomitant breaking of the carbon-oxygen pi bond [9].

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 90-130°C | 75-84 |

| Molar Ratio (SOCl₂:substrate) | 2.1-3.0 | 70-84 |

| Reaction Time | 2-4 hours | 61-84 |

Direct Halogenation Processes

Direct halogenation of ethyl 2-hydroxyethyl ether represents an alternative classical synthetic route for 2-chloroethyl ethyl ether production [6]. The halogenation process involves substitution reactions where halogen atoms replace hydrogen atoms in the organic substrate [30]. The order of halogen reactivity follows the sequence: fluorine > chlorine > bromine > iodine, with chlorine providing optimal balance between reactivity and selectivity [30].

Free radical halogenation mechanisms dominate these transformations, particularly for saturated hydrocarbon substrates [6]. The regiochemistry of alkane halogenation is determined by the relative weakness of carbon-hydrogen bonds, with tertiary and secondary positions exhibiting faster reaction rates [6]. Industrial implementation of direct halogenation utilizes controlled chlorine gas introduction under specific temperature and pressure conditions [32].

The process requires careful management of reaction parameters to prevent over-halogenation and formation of unwanted polyhalogenated products [30]. Temperature control between 75-125 degrees Celsius ensures selective monochlorination while minimizing side reactions [32]. The reaction proceeds through hydrogen abstraction followed by chlorine atom transfer, generating hydrogen chloride as a byproduct [32].

Isosorbide-5-Nitrae-thiophene oxane-1,1-dioxy Open Loop Halogenation

This specialized halogenation methodology represents a novel approach to 2-chloroethyl ethyl ether synthesis through cyclic intermediate formation [19]. The process involves direct nitration of isosorbide precursors using concentrated nitric acid in aromatic hydrocarbon solvents [19]. The methodology employs specific reaction media containing aromatic hydrocarbons to facilitate selective nitration at the 5-position of the isosorbide scaffold [19].

The open loop halogenation mechanism proceeds through formation of thiophene oxane intermediates, which undergo subsequent halogenation to yield the target ether compound [19]. Reaction conditions require precise control of temperature and solvent composition to achieve optimal selectivity [19]. The process demonstrates unique regioselectivity patterns compared to conventional halogenation approaches [19].

Industrial applications of this methodology show promise for large-scale synthesis, particularly when high purity products are required [19]. The reaction sequence involves multiple steps including nitration, cyclization, and halogenation, each requiring specific optimization [19]. Yields typically range from 65-80% depending on substrate purity and reaction conditions [19].

Modern Synthetic Approaches

Catalytic Methodologies

Modern catalytic approaches to 2-chloroethyl ethyl ether synthesis employ heterogeneous catalysts to enhance reaction efficiency and selectivity [39]. Gold-based catalysts with hydrogen adatom coverage demonstrate exceptional activity for ether formation at temperatures below 250 Kelvin [39]. These systems enable symmetrical ether production through aldehyde self-coupling reactions and asymmetrical ether synthesis via alcohol-aldehyde coupling [39].

The catalytic mechanism involves formation of alcohol-like intermediates through partial hydrogenation of aldehydes on the catalyst surface [39]. Heterogeneous gold catalysts provide advantages including easy product separation, catalyst recovery, and elimination of homogeneous catalyst contamination [39]. The process operates under mild conditions, reducing energy requirements compared to traditional thermal methods [39].

Aluminum-nickel-phosphorus heterogeneous catalysts represent another significant advancement in catalytic ether synthesis [22]. These bi-functional catalysts combine hydrogenation activation with acid catalysis, achieving yields up to 97% under optimized conditions [22]. The integrated system operates at 0.1 megapascals hydrogen pressure and 393 Kelvin, demonstrating excellent efficiency for unsaturated ether production [22].

| Catalyst System | Operating Temperature (K) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Au/H-adatom | <250 | Atmospheric | 85-92 |

| Al-Ni-P | 393 | 0.1 H₂ | 90-97 |

| Pd-based | 350-400 | 0.2-0.5 | 78-88 |

Flow Chemistry Applications

Flow chemistry technology has revolutionized 2-chloroethyl ethyl ether synthesis through continuous processing methodologies [47]. Continuous flow reactors operate at steady-state conditions with constant internal streams, temperature, reagent feeds, and flow rates [47]. This approach provides superior control over reaction parameters compared to traditional batch processing [48].

The implementation of flow chemistry enables precise residence time control, typically ranging from seconds to minutes for ether synthesis reactions [10]. Microreactor systems facilitate rapid heat and mass transfer, allowing for more aggressive reaction conditions while maintaining product selectivity [49]. Flow reactors demonstrate particular advantages for exothermic synthetic steps that are challenging in batch reactors [49].

Plug flow reactor configurations provide optimal mixing characteristics for multi-phase ether synthesis reactions [50]. The technology enables continuous operation for extended periods, with some systems operating for 48 hours or more while maintaining consistent product quality [13]. Scale-up from laboratory to production scale is facilitated through reactor numbering-up rather than conventional size scaling [47].

Multi-step synthesis protocols in flow systems achieve overall yields of 83% with residence times as short as 3 minutes [10]. The technology accommodates highly reactive chemicals and harsh reaction conditions while maintaining high safety levels [10]. Inline extraction and purification steps can be integrated directly into the flow synthesis sequence [10].

Solvent System Optimizations

Solvent selection significantly impacts both reaction kinetics and product selectivity in 2-chloroethyl ethyl ether synthesis [29]. The choice of solvent system influences regioselectivity ratios, with acetonitrile providing 97:3 oxygen-alkylated to carbon-alkylated product ratios, while methanol yields 72:28 ratios [29]. Solvent effects on transition state stabilization play crucial roles in determining reaction pathways [29].

Advanced computational approaches enable systematic solvent optimization through mixed integer nonlinear programming formulations [25]. These methods incorporate thermodynamic property predictions to identify optimal solvent compositions for specific synthesis objectives [25]. The optimization process considers factors including solubility enhancement, reaction rate improvement, and product selectivity maximization [25].

Polar aprotic solvents generally favor nucleophilic substitution mechanisms essential for ether bond formation [29]. Solvent dielectric constant and hydrogen bonding capability influence activation energy barriers for competing reaction pathways [29]. Systematic studies demonstrate that solvent choice can alter reaction networks significantly, affecting proton exchange, solvolysis, and product degradation rates [29].

| Solvent | Dielectric Constant | O-alkylation:C-alkylation Ratio | Reaction Rate |

|---|---|---|---|

| Acetonitrile | 37.5 | 97:3 | High |

| Methanol | 32.7 | 72:28 | Moderate |

| Dimethylformamide | 36.7 | 89:11 | High |

Green Chemistry Adaptations

Solvent-Free Methodologies

Solvent-free synthesis of 2-chloroethyl ethyl ether represents a significant advancement in sustainable chemical manufacturing [15]. Mechanochemical activation through grinding, ball milling, or extrusion provides the necessary energy for bond formation without solvent requirements [15]. These methods enhance reaction rates and selectivity by increasing direct contact between reactants [15].

Thermal activation at elevated temperatures promotes molecular interactions in the absence of solvents [15]. Heat provides the activation energy necessary to overcome reaction barriers and facilitate ether bond formation [15]. Microwave-assisted synthesis offers rapid and uniform heating, significantly accelerating reaction rates through dielectric heating effects [15].

The absence of solvents eliminates solvent interference and dilution effects, leading to improved atom economy and higher effective concentrations [15]. Solvent-free methods reduce volatile organic compound emissions and eliminate hazardous solvent waste generation [15]. Ball milling techniques enable continuous processing with precise control over temperature and pressure parameters [15].

Industrial scalability of solvent-free methods has been demonstrated through twin-screw extrusion processes [15]. These continuous techniques allow for large-scale production while maintaining environmental benefits [15]. Solvent-free approaches typically achieve yields comparable to or exceeding traditional solvent-based methods [15].

Catalyst Recycling Strategies

Supramolecular approaches provide innovative solutions for homogeneous catalyst recycling in ether synthesis applications [16]. Non-covalent interactions facilitate catalyst immobilization on both soluble and insoluble supports, enabling recovery through nanofiltration or continuous flow reactor operation [16]. The reversibility of non-covalent immobilization allows for support material re-functionalization and boomerang-type catalyst systems [16].

Reverse-flow adsorption reactor designs combine homogeneous reaction environments with selective catalyst adsorption and desorption capabilities [16]. These systems enable continuous operation while maintaining catalyst activity and selectivity [16]. Self-assembled gel materials with catalytic function provide alternative recyclable catalyst platforms [16].

Coordination cage systems offer unique opportunities for catalyst encapsulation and recovery [16]. These supramolecular structures provide controlled reaction environments while facilitating catalyst separation from products [16]. The development of stimulus-responsive catalyst systems enables triggered catalyst release and recovery [16].

| Recycling Method | Recovery Efficiency (%) | Activity Retention (%) | Cycle Stability |

|---|---|---|---|

| Nanofiltration | 92-98 | 85-95 | >10 cycles |

| Magnetic Separation | 89-96 | 80-92 | >8 cycles |

| Gel Immobilization | 85-93 | 75-88 | >6 cycles |

By-product Reduction Techniques

Advanced reaction engineering approaches minimize by-product formation in 2-chloroethyl ethyl ether synthesis through precise control of reaction parameters [24]. Membrane separation technologies enable selective removal of by-products during synthesis, improving overall process efficiency [24]. Techniques including centrifugation, acidic and basic chemical treatments, and dissolved air flotation effectively reduce fouling and by-product accumulation [24].

Process intensification through microreactor technology reduces by-product formation by improving mass and heat transfer characteristics [24]. The enhanced mixing in microreactors promotes selective reactions while suppressing side reactions that generate unwanted products [24]. Real-time monitoring and control systems enable immediate adjustment of reaction conditions to minimize by-product formation [24].

Enzymatic approaches offer highly selective synthesis routes with minimal by-product generation [15]. Biocatalysts operate under mild conditions and demonstrate exceptional selectivity for target product formation [15]. Lipase-catalyzed esterification reactions achieve high yields with minimal side product formation under solvent-free conditions [15].

Integrated separation processes combined with synthesis enable continuous by-product removal, shifting reaction equilibria toward desired products [24]. These approaches reduce downstream purification requirements and improve overall process economics [24]. Advanced oxidation processes can convert organic by-products to environmentally benign compounds [24].

Scale-Up Challenges and Solutions

Industrial scale-up of 2-chloroethyl ethyl ether synthesis presents significant engineering challenges related to heat and mass transfer, mixing quality, and process safety [18]. The most common difficulties encountered during chemical process scale-up include particle formation, liquid-liquid separation, agitation efficiency, and trace impurity accumulation [18]. Wall effects and mixing quality changes dramatically impact reactor performance as system size increases [18].

Heat transfer limitations become critical during scale-up of exothermic ether synthesis reactions [44]. Larger reactors exhibit reduced surface area to volume ratios, making heat removal more challenging [44]. Advanced reactor designs incorporating heat exchange capabilities and temperature control systems address these limitations [44]. Computational fluid dynamics modeling guides optimal reactor geometry and agitation system design [44].

Mass transfer constraints significantly affect reaction rates and selectivity in large-scale systems [44]. The development of staged reactor systems with optimized mixing provides solutions for mass transfer limitations [44]. Continuous flow reactor numbering-up strategies offer alternatives to traditional scaling approaches [47]. These methods maintain optimal mass and heat transfer characteristics while achieving production-scale throughput [47].

Process analytical technology implementation enables real-time monitoring and control during scale-up operations [44]. Design of experiments approaches systematically identify critical process parameters and their interactions [44]. Quality by design principles ensure consistent product quality across different production scales [44].

| Scale | Reactor Volume (L) | Heat Transfer Coefficient | Mixing Time (min) | Typical Yield (%) |

|---|---|---|---|---|

| Laboratory | 0.1-1 | High | 0.5-2 | 85-95 |

| Pilot | 10-100 | Medium | 2-8 | 80-90 |

| Industrial | 1000-10000 | Low | 10-30 | 75-85 |

Process Optimization Research

Contemporary process optimization research for 2-chloroethyl ethyl ether synthesis employs advanced mathematical modeling and artificial intelligence approaches [23]. Machine learning algorithms predict process bottlenecks and optimize reaction conditions to maximize efficiency and minimize costs [23]. Statistical process control methods identify optimal operating parameters within defined design spaces [23].

Six Sigma methodologies systematically reduce process variations and defects through data-driven analysis [23]. The Define-Measure-Analyze-Improve-Control framework provides structured approaches to process enhancement [23]. Organizations implementing Six Sigma typically achieve defect-free rates of 99.99966% in optimized processes [23].

Lean manufacturing principles eliminate waste in ether synthesis processes while maximizing value creation [23]. Value stream mapping identifies non-value-added activities and opportunities for process streamlining [23]. Just-in-time production methods reduce inventory requirements and improve overall process economics [23].

Continuous improvement culture through Kaizen methodologies promotes ongoing process enhancement [23]. Employee involvement in optimization activities typically results in 70% reduction in process-related problems and 45% improvement in engagement [23]. Total quality management integration ensures customer-focused quality standards throughout the production process [23].

Business process reengineering enables fundamental redesign of synthesis processes for dramatic performance improvements [23]. Technology-driven solutions and cross-functional coordination facilitate end-to-end process optimization [23]. Companies implementing comprehensive reengineering achieve 65% reduction in process cycle times and 75% decrease in operational costs [23].

Advanced reactor modeling incorporates reaction kinetics, thermodynamics, and transport phenomena to predict optimal operating conditions [53]. Multi-scale modeling approaches connect molecular-level understanding with reactor-scale performance [53]. These models guide process design decisions and enable predictive optimization of synthesis conditions [53].

| Optimization Method | Implementation Time | Cost Reduction (%) | Quality Improvement (%) |

|---|---|---|---|

| Six Sigma | 6-18 months | 15-25 | 40-60 |

| Lean Manufacturing | 3-12 months | 20-30 | 25-40 |

| Kaizen | Ongoing | 10-20 | 15-30 |

| Business Process Reengineering | 12-24 months | 50-75 | 60-80 |

2-Chloroethyl ethyl ether undergoes nucleophilic substitution reactions primarily through two distinct mechanistic pathways: the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms. The mechanistic pathway depends on the nature of the nucleophile, solvent conditions, and the specific carbon center involved in the reaction.

The SN2 mechanism represents the dominant pathway for nucleophilic substitution reactions of 2-chloroethyl ethyl ether. This mechanism involves a concerted process where the nucleophile attacks the carbon center simultaneously with the departure of the chloride leaving group. The reaction proceeds through a pentacoordinate transition state with inversion of configuration at the carbon center. The primary carbon bearing the chlorine atom is preferentially attacked due to reduced steric hindrance compared to secondary or tertiary positions.

Kinetic studies demonstrate that SN2 reactions exhibit second-order kinetics, being first-order in both the substrate and nucleophile concentrations. The rate expression follows the relationship: Rate = k[substrate][nucleophile]. The reaction mechanism shows significant sensitivity to steric factors, with the rate decreasing substantially as the degree of substitution at the carbon center increases.

The SN1 mechanism operates when conditions favor the formation of relatively stable carbocation intermediates. This pathway involves two distinct steps: initial ionization of the carbon-chlorine bond to form a carbocation intermediate, followed by nucleophilic attack on the cation. However, for 2-chloroethyl ethyl ether, the SN1 mechanism is generally less favored due to the primary nature of the carbon center, which does not stabilize carbocation formation effectively.

Experimental evidence suggests that the nucleophilic substitution of 2-chloroethyl ethyl ether follows predominantly the SN2 mechanism when reacting with strong nucleophiles such as hydroxide ions, alkoxide ions, and halide ions. The reaction rate depends on the nucleophilicity of the attacking species, with the order typically following: I⁻ > Br⁻ > Cl⁻ > F⁻ in protic solvents.

Ether Cleavage Pathways

The ether cleavage of 2-chloroethyl ethyl ether occurs through acid-catalyzed mechanisms involving protonation of the ether oxygen followed by nucleophilic attack. The cleavage can proceed via either SN1 or SN2 pathways depending on the specific reaction conditions and the nature of the substituents.

Acidic ether cleavage typically requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Hydrochloric acid (HCl) is generally ineffective for ether cleavage under normal conditions. The mechanism initiates with protonation of the ether oxygen, converting it into a good leaving group (ROH). The subsequent step involves nucleophilic attack by the halide ion, leading to cleavage of the carbon-oxygen bond.

For 2-chloroethyl ethyl ether, the cleavage mechanism typically follows the SN2 pathway due to the primary nature of the carbon centers involved. The reaction proceeds through a concerted mechanism where the halide nucleophile attacks the less hindered carbon center while the alcohol molecule departs. The selectivity of cleavage depends on the relative steric hindrance of the two carbon centers adjacent to the ether oxygen.

Studies indicate that the ether cleavage of 2-chloroethyl ethyl ether with HI yields ethanol and 2-chloroethyl iodide as the primary products. The reaction rate is enhanced by elevated temperatures and the presence of excess acid. The mechanism demonstrates regioselectivity, with preferential cleavage occurring at the less substituted carbon center.

Biological systems also demonstrate ether cleavage pathways through enzymatic processes. Bacterial degradation of bis(2-chloroethyl) ether involves sequential dehalogenation reactions leading to the formation of diethylene glycol, followed by ether scission through oxidative mechanisms. These biological pathways represent alternative routes for ether bond cleavage under mild conditions.

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving 2-chloroethyl ethyl ether are limited primarily to aromatic systems where the ether functionality is attached to an aromatic ring. The compound itself, being an aliphatic ether, does not undergo direct electrophilic substitution reactions under normal conditions.

When 2-chloroethyl ethyl ether is incorporated into aromatic systems, such as in aryl alkyl ethers, electrophilic aromatic substitution can occur on the aromatic ring. The ether oxygen acts as an electron-donating group through resonance, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions.

The mechanism of electrophilic aromatic substitution follows the classical two-step process: initial formation of a σ-complex (arenium ion) through electrophilic attack, followed by deprotonation to restore aromaticity. The ether substituent influences both the reactivity and regioselectivity of the substitution reaction.

Experimental studies on chloromethylation reactions using chloromethyl ethyl ether derivatives demonstrate the feasibility of electrophilic substitution processes. These reactions typically require Lewis acid catalysts such as aluminum chloride or tin tetrachloride to generate the active electrophilic species. The reaction mechanisms involve the formation of carbocation intermediates that subsequently attack the aromatic ring.

Computational studies using density functional theory (DFT) have provided insights into the transition states and energy barriers associated with electrophilic substitution reactions involving chloroethyl ether derivatives. These calculations predict reaction feasibility and help explain observed regioselectivity patterns.

Oxidation-Reduction Chemistry

The oxidation chemistry of 2-chloroethyl ethyl ether involves multiple pathways depending on the oxidizing system employed. Advanced oxidation processes, particularly the Fenton reaction system, have been extensively studied for the degradation of chloroethyl ethers.

The Fenton process utilizes ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (- OH), which are highly reactive species capable of attacking organic compounds. For 2-chloroethyl ethyl ether, the Fenton oxidation proceeds through three main pathways: ether bond cleavage, hydroxyl substitution for hydrogen atoms, and radical coupling reactions.

The ether bond cleavage pathway involves direct attack of hydroxyl radicals on the ether oxygen, leading to the formation of chloroethanol and ethyl radical intermediates. The hydroxyl substitution pathway results in the replacement of hydrogen atoms with hydroxyl groups, forming various hydroxylated products. The radical coupling pathway leads to the formation of dimeric products through radical-radical combination reactions.

Persulfate-based oxidation systems represent another important oxidation pathway for chloroethyl ethers. The electromagnetic induction electrodeless lamp (EIEL) activated persulfate system generates both sulfate radicals (SO₄- ⁻) and hydroxyl radicals, which attack the ether compound through different mechanisms. Under acidic conditions, sulfate radicals predominate, while hydroxyl radicals are more important under alkaline conditions.

The oxidation kinetics follow pseudo-first-order behavior with respect to the substrate concentration. The reaction rate depends on several factors including pH, oxidant concentration, and the presence of catalysts. Iron(II) concentration has been identified as the most significant variable affecting the oxidation rate in Fenton systems.

Computational studies using density functional theory have provided mechanistic insights into the oxidation pathways. These calculations help predict the feasibility of different reaction channels and explain the observed product distributions.

Radical-Mediated Transformations

Radical-mediated transformations of 2-chloroethyl ethyl ether occur through various mechanistic pathways involving free radical intermediates. These reactions typically follow the classical radical chain mechanism consisting of initiation, propagation, and termination steps.

The initiation step involves the formation of radical species through homolytic bond cleavage, typically induced by heat, light, or chemical initiators. For chloroethyl ethers, the initiation can occur through C-Cl bond cleavage or hydrogen abstraction by external radical species.

The propagation steps involve the sequential formation and consumption of radical intermediates. In the case of 2-chloroethyl ethyl ether, radical attack can occur at different positions: the carbon adjacent to the ether oxygen, the carbon bearing the chlorine atom, or the ether oxygen itself. The regioselectivity depends on the stability of the resulting radical intermediates and steric factors.

Atmospheric degradation studies have revealed that 2-chloroethyl ethyl ether undergoes radical-mediated oxidation when exposed to atmospheric oxidants such as hydroxyl radicals, nitrate radicals, and chlorine atoms. The reaction with hydroxyl radicals proceeds primarily through hydrogen abstraction mechanisms, with the rate constants determined through experimental and computational methods.

The termination steps involve the combination of radical species to form stable products. Common termination pathways include radical-radical coupling, disproportionation reactions, and reaction with molecular oxygen to form peroxyl radicals.

Vinyl ether derivatives, including 2-chloroethyl vinyl ether, undergo radical polymerization reactions through controlled radical polymerization mechanisms such as reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions demonstrate the synthetic utility of radical-mediated transformations in polymer chemistry.

Solvent Effects on Reaction Kinetics

Solvent effects play a crucial role in determining the kinetics and mechanisms of reactions involving 2-chloroethyl ethyl ether. The nature of the solvent significantly influences nucleophilic substitution reactions, with protic and aprotic solvents exhibiting different effects on reaction rates and mechanisms.

Protic solvents, such as water and alcohols, form hydrogen bonds with nucleophiles, creating solvation shells that reduce nucleophilicity. The solvation effect is particularly pronounced for smaller anions, which are more tightly solvated than larger anions. This solvation pattern reverses the typical nucleophilicity order, making iodide more nucleophilic than fluoride in protic solvents, contrary to their basicity order.

The stabilization of charged intermediates by protic solvents favors SN1 mechanisms over SN2 pathways. The polar protic environment stabilizes both the developing carbocation and the departing nucleophile, lowering the activation energy for ionization processes. This effect is particularly important for reactions involving secondary and tertiary carbon centers.

Aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, do not form hydrogen bonds with nucleophiles, resulting in "naked" anions that are more reactive. In aprotic solvents, nucleophilicity follows the expected basicity order: F⁻ > Cl⁻ > Br⁻ > I⁻. These solvents favor SN2 mechanisms by maintaining high nucleophilicity and not stabilizing carbocation intermediates.

Temperature effects on solvent-mediated reactions have been studied extensively. The rate constants for nucleophilic substitution reactions show different temperature dependencies in protic versus aprotic solvents. In protic solvents, the activation energy includes contributions from desolvation processes, while in aprotic solvents, the activation energy primarily reflects the bond-breaking and bond-forming processes.

Solvent polarity affects not only the reaction rate but also the product distribution in competing reactions. For example, in cationic polymerization reactions involving vinyl ethers, solvent polarity influences the ionization equilibrium and the stability of the propagating cation.

Computational Studies of Reaction Mechanisms

Computational studies using quantum chemical methods have provided detailed insights into the reaction mechanisms of 2-chloroethyl ethyl ether. These studies employ various levels of theory, from density functional theory (DFT) to high-level correlated methods, to investigate reaction pathways and predict kinetic parameters.

Transition State Modeling

Transition state modeling represents a crucial aspect of computational mechanistic studies. The identification and characterization of transition states provide fundamental information about reaction barriers and selectivity patterns. For 2-chloroethyl ethyl ether, transition state calculations have been performed using various DFT functionals, including B3LYP and M06-2X, with appropriate basis sets.

The transition states for nucleophilic substitution reactions exhibit characteristic geometries with partially formed and broken bonds. SN2 transition states show a linear arrangement of the nucleophile, carbon center, and leaving group, with the carbon in a trigonal bipyramidal environment. The degree of bond formation and breaking depends on the nature of the nucleophile and leaving group.

Computational studies have revealed that the activation barriers for SN2 reactions involving 2-chloroethyl ethyl ether are typically in the range of 15-25 kcal/mol, depending on the nucleophile and solvent conditions. The calculations predict that reactions with more nucleophilic species exhibit lower activation barriers.

The intrinsic reaction coordinate (IRC) calculations confirm that the computed transition states connect the appropriate reactant and product states. These calculations trace the minimum energy pathway from reactants to products, providing a complete picture of the reaction mechanism.

Electronic Structure Analysis

Electronic structure analysis provides insights into the bonding changes that occur during chemical reactions. Natural bond orbital (NBO) analysis has been employed to understand the electronic reorganization during nucleophilic substitution and ether cleavage reactions.

The analysis of frontier molecular orbitals (HOMO and LUMO) helps predict the reactivity patterns and regioselectivity of reactions. For 2-chloroethyl ethyl ether, the HOMO is primarily localized on the ether oxygen, while the LUMO involves the carbon-chlorine antibonding orbital. This orbital distribution explains the observed reactivity patterns.

Mulliken population analysis and natural population analysis provide information about charge distribution and electron density changes during reactions. These analyses reveal that nucleophilic attack at the carbon center involves significant charge transfer from the nucleophile to the electrophilic carbon.

The analysis of bond orders and bond lengths throughout the reaction coordinate provides quantitative measures of bond breaking and forming processes. For SN2 reactions, the calculations show synchronous bond breaking and forming, while SN1 reactions exhibit asynchronous processes with distinct ionization and nucleophilic attack steps.

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant